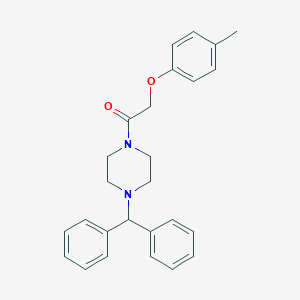
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether, also known as BZPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual activity may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been shown to have a range of biochemical and physiological effects, including modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and anti-depressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether as a research tool is its ability to selectively modulate the activity of specific neurotransmitter systems. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another potential direction is to further investigate its mechanism of action and how it interacts with specific neurotransmitter systems. Additionally, more research is needed to understand its safety and efficacy in human subjects.
Métodos De Síntesis
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether involves the reaction of 4-methylphenol with 2-(4-bromobenzhydryl)-1-piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether.
Aplicaciones Científicas De Investigación
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been studied for its potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have a range of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine and serotonin.
Propiedades
Nombre del producto |
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether |
|---|---|
Fórmula molecular |
C26H28N2O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-12-14-24(15-13-21)30-20-25(29)27-16-18-28(19-17-27)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3 |
Clave InChI |
PXWNLFHYMAEYQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)